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Compound of Interest

Compound Name: 4-Phenylbutanamide

Cat. No.: B072729

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and synthesis of 4-Phenylbutanamide. While the biological activity of the core compound is
not extensively documented, this guide also explores the therapeutic relevance of its
derivatives, offering insights for drug discovery and development.

Chemical Properties and Structure

4-Phenylbutanamide is a chemical compound with a molecular structure that combines a
hydrophobic phenyl group with a polar primary amide functionality, connected by a flexible four-
carbon chain. This amphipathic nature makes it an interesting scaffold for chemical synthesis.

Structure:

IUPAC Name: 4-phenylbutanamide

Molecular Formula: C10H13NO[1]

SMILES: C1=CC=C(C=C1)CCCC(=O)N

InChl Key: LEPWUMPXISBPIB-UHFFFAOY SA-N[1]
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The structure consists of a benzene ring linked to a butanamide chain at the fourth carbon
position.

Physicochemical Properties:

Quantitative experimental data for several physical properties of 4-Phenylbutanamide, such
as its melting point, boiling point, and density, are not consistently reported in publicly available
literature. The compound is generally described as a crystalline solid at room temperature. It
exhibits limited solubility in water but is moderately soluble in organic solvents like ethanol,
methanol, and dimethyl sulfoxide (DMSO).[2]

Property Value Reference
Molecular Weight 163.22 g/mol [1]
Exact Mass 163.099714038 Da [1]
Topological Polar Surface Area  43.1 A2 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C)(;untg p ! ]
Rotatable Bond Count 4 [1]
Melting Point Data not available

Boiling Point Data not available

Density Data not available

Experimental Protocols: Synthesis of 4-
Phenylbutanamide

4-Phenylbutanamide can be synthesized through the amidation of its corresponding
carboxylic acid, 4-phenylbutanoic acid. Acommon and effective method involves a two-step
process: the conversion of the carboxylic acid to an acyl chloride, followed by reaction with
ammonia.
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Protocol: Synthesis from 4-Phenylbutanoic Acid

This protocol details a standard laboratory procedure for the synthesis of 4-
Phenylbutanamide.

Materials:

e 4-Phenylbutanoic acid

e Thionyl chloride (SOCI2)

e Anhydrous dichloromethane (DCM)

¢ Agueous ammonia (NH4OH)

o Saturated sodium bicarbonate solution (NaHCO3)
e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

» DCM for extraction

e Hexanes

o Ethyl acetate

Procedure:

Step 1: Formation of 4-Phenylbutanoyl Chloride

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-
phenylbutanoic acid (1 equivalent) in anhydrous dichloromethane.

o Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

o Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas
(HCl and SO2) ceases. The reaction progress can be monitored by IR spectroscopy by
observing the disappearance of the broad O-H stretch of the carboxylic acid.
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 After the reaction is complete, allow the mixture to cool to room temperature.

* Remove the excess thionyl chloride and DCM under reduced pressure using a rotary
evaporator. The resulting crude 4-phenylbutanoyl! chloride is typically used in the next step
without further purification.

Step 2: Amidation to form 4-Phenylbutanamide

e Dissolve the crude 4-phenylbutanoyl chloride in anhydrous dichloromethane in a new flask
and cool the solution to 0 °C in an ice bath.

o Slowly add an excess of concentrated aqueous ammonia (e.g., 3 equivalents) to the cooled
solution with vigorous stirring. The amide product will precipitate as a white solid.

o Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
e Quench the reaction by adding water.
o Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

o Combine the organic layers and wash sequentially with saturated sodium bicarbonate
solution and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude 4-phenylbutanamide.

e The crude product can be purified by recrystallization from a suitable solvent system, such
as ethyl acetate/hexanes, to afford the pure amide.
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Step 1: Acyl Chloride Formation

Dissolve 4-Phenylbutanoic Acid in DCM

l

Add Thionyl Chloride

l

Reflux for 2-3 hours

l

Evaporate solvent and excess SOCI2

:

Crude 4-Phenylbutanoyl Chloride

Step 2: Avrnidation

Dissolve Acyl Chloride in DCM (0 °C)

:

Add Agueous Ammonia

:

Warm to RT, stir for 1-2 hours

:

Workup (Wash, Dry, Evaporate)

l

Purification (Recrystallization)

l

Pure 4-Phenylbutanamide

Click to download full resolution via product page

Workflow for the synthesis of 4-Phenylbutanamide.
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Spectroscopic Data

While experimental spectra for 4-Phenylbutanamide are not readily available in public
databases, the expected spectral characteristics can be predicted based on its chemical
structure.

Expected *H NMR Chemical Shifts (in CDCls):

Chemical Shift (6,

Protons Multiplicity Integration
ppm)

Phenyl H ~7.20-7.35 Multiplet 5H

-CHz-Ph ~2.65 Triplet 2H

-CH2-C=0 ~2.25 Triplet 2H

-CH2- (central) ~1.95 Quintet 2H

-NH:z ~5.5-6.5 Broad Singlet 2H

Expected 3C NMR Chemical Shifts (in CDClIs):

Carbon Chemical Shift (6, ppm)

C=0 ~175

Phenyl C (quaternary) ~141

Phenyl CH ~128.5 (para), ~128.4 (ortho), ~126 (meta)
-CH2-Ph ~35

-CH2-C=0 ~36

-CH2- (central) ~27

Expected Characteristic IR Absorption Bands:
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Functional Group Wavenumber (cm~—?) Appearance

Strong, broad (two bands for

N-H Stretch (Amide) 3350-3180 orimary amide)
C-H Stretch (Aromatic) 3100-3000 Medium

C-H Stretch (Aliphatic) 3000-2850 Medium

C=0 Stretch (Amide I) ~1660 Strong, sharp
N-H Bend (Amide 1) ~1640 Medium

C-C Stretch (Aromatic) 1600-1450 Medium to weak

Biological Activity and Signaling Pathways of
Derivatives

There is limited information regarding the specific biological activities or signaling pathway
interactions of 4-Phenylbutanamide. However, its derivatives have been investigated for their
therapeutic potential, highlighting the value of the 4-phenylbutanamide scaffold in drug
development.

For instance, certain derivatives of 4-amino-N-(4-(benzo[d]oxazol-2-
ylamino)phenyl)butanamide have demonstrated anti-inflammatory properties. Their mechanism
of action is believed to involve the inhibition of the pro-inflammatory signaling cascade induced
by lipopolysaccharide (LPS).

LPS-TLR4 Signaling Pathway:

LPS, a major component of the outer membrane of Gram-negative bacteria, is recognized by
Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages. This
recognition initiates a downstream signaling cascade that results in the activation of the
transcription factor NF-kB. Activated NF-kB then translocates to the nucleus and promotes the
expression of genes encoding pro-inflammatory cytokines, including Interleukin-1(3 (IL-13) and
Interleukin-6 (IL-6). The aforementioned butanamide derivatives are thought to interfere with
this pathway, thereby reducing the inflammatory response.
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LPS-TLR4 signaling pathway, a target for some 4-Phenylbutanamide derivatives.

This demonstrates the potential of the 4-phenylbutanamide core structure as a starting point
for the design and synthesis of novel therapeutic agents. Further research into this and other
derivatives could uncover new biological activities and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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